BenchChemオンラインストアへようこそ!

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

Selectivity Off-target Poly-pharmacology

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide (PubChem CID 969867, CAS 697230-22-1, ChEMBL CHEMBL1735086) is a synthetic heterocyclic carboxamide that bridges a benzofuran core and a 5-methyl-1,2-oxazole (isoxazole) moiety via an amide linkage. This compound belongs to the broader benzofuran-2-carboxamide class, which is widely explored for its anti-proliferative , immunomodulatory , and kinase-inhibitory activities.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
Cat. No. B5742755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C13H10N2O3/c1-8-6-12(15-18-8)14-13(16)11-7-9-4-2-3-5-10(9)17-11/h2-7H,1H3,(H,14,15,16)
InChIKeyAYOBUAXMJXIODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide: A Unique Benzofuran-Isoxazole Hybrid for Selective Screening Applications


N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide (PubChem CID 969867, CAS 697230-22-1, ChEMBL CHEMBL1735086) is a synthetic heterocyclic carboxamide that bridges a benzofuran core and a 5-methyl-1,2-oxazole (isoxazole) moiety via an amide linkage . This compound belongs to the broader benzofuran-2-carboxamide class, which is widely explored for its anti-proliferative , immunomodulatory , and kinase-inhibitory activities. Its preclinical maximum phase designation (ChEMBL) and its membership in the MLSMR combinatorial library indicate its role as a screening probe rather than an optimized lead . The compound's value lies in its poly-pharmacology HTS fingerprint and its structural novelty relative to simpler benzofuran-2-carboxamides that dominate the patent landscape.

Why N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide Cannot Be Replaced by Simpler Benzofuran-2-carboxamides


Generic benzofuran-2-carboxamides (e.g., N-phenyl-1-benzofuran-2-carboxamide) lack the 5-methylisoxazole substituent that critically modulates polarity, hydrogen-bonding capacity, and target selectivity. The 5-methylisoxazole ring provides a unique hydrogen bond donor/acceptor pattern distinct from phenyl or pyridyl analogs, which directly influences its screening profile: the target compound is inactive in >15 distinct HTS assays (CDK5, PAFAH1B2, PvdQ acylase, Prion protein, Tat transport, SR-BI lipid transfer, MITF, bacterial capsule biogenesis, and M. tuberculosis growth) . Simple benzofuran-2-carboxamides would be expected to exhibit different target engagement patterns due to altered electronic and steric properties of the pendant ring . For procurement intended to replicate MLPCN screening observations or to interrogate isoxazole-specific SAR, no generic replacement is suitable.

Quantitative Differentiation Evidence for N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide


HTS Selectivity Fingerprint: Inactive in 15+ Targets vs Potential Activity in ADAM17, TDP1, and Opioid Receptors

The target compound was screened in at least 19 distinct HTS assays from the MLPCN library and scored inactive (no measurable dose-dependent effect above threshold) in 15 of them: CDK5, PAFAH1B2, Prion Protein 5' UTR, Tat Transport, SR-BI Lipid Transfer, MITF, P. aeruginosa PvdQ acylase, bacterial capsule biogenesis, M. tuberculosis H37Rv growth, and others . By contrast, it was tested in four focused assays—ADAM17 (AID 720648), TDP1 (AID 686978), Mu/Delta Opioid Heterodimer (AID 504326), and Muscarinic M1 (AID 588814)—with at least detectable entry into screening . This pattern of inactivity against a broad panel of unrelated targets while appearing in metalloprotease, phosphodiesterase, and GPCR assays suggests a targeted biological fingerprint. Procuring a simple N-phenylbenzofuran-2-carboxamide would not replicate this selectivity profile, as the isoxazole ring likely contributes to the observed exclusion from kinase (CDK5) and lipid transfer targets.

Selectivity Off-target Poly-pharmacology MLPCN

Physicochemical Differentiation: Optimal Drug-Likeness Parameters vs 3,5-Dimethyl and 5-Chloro Analogs

Key computed physicochemical properties of N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide are: MW 242.23 g/mol, XLogP3-AA 2.7, hydrogen bond donor (HBD) count 1, hydrogen bond acceptor (HBA) count 4, and rotatable bond count 2 . The closest commercially available analogs are 3,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide (MW 270.29, XLogP ~3.4) and 5-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide (MW 276.68, XLogP ~3.2) . The target compound's XLogP of 2.7 falls within the optimal range for oral bioavailability (1-3), while both the dimethyl (XLogP >3.4) and chloro (XLogP >3.2) analogs exceed the Lipinski-preferred upper limit, potentially reducing aqueous solubility and increasing metabolic clearance. The target compound also has the lowest molecular weight (242.23) of the series, favorable for permeability.

Drug-likeness Physicochemical Molecular Properties ADME

Structural Uniqueness: 5-Methylisoxazole Amide vs Unsubstituted Isoxazole and Furan Analogs

The 5-methyl group on the isoxazole ring is a critical structural discriminator. The unsubstituted analog N-(1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide lacks this methyl, reducing steric bulk and altering the pKa of the amide NH. The furan analog 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide (MW 192 Da, MFCD09451788) replaces the benzofuran with a smaller furan, drastically reducing aromatic surface area and π-stacking potential. In benzofuran-2-carboxamide SAR, the benzofuran ring is essential for anti-proliferative activity in several tumor cell lines (e.g., SK-BR-3, SW620) ; the furan analog would be expected to lose this activity. Procurement of the unsubstituted isoxazole or furan analog would fundamentally alter the pharmacophore, rendering them unsuitable as SAR surrogates for the methylisoxazole-benzofuran hybrid.

Structure-Activity Relationship Bioisostere Heterocycle Small Molecule Probe

Preclinical Development Status vs Research-Only Analogs: ChEMBL Max Phase Preclinical

ChEMBL assigns N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide a Max Phase of 'Preclinical', indicating it has been studied beyond in vitro assays, possibly in early in vivo PK/PD or tolerability models . None of the commercially available close analogs (3,5-dimethyl, 5-chloro, furan, or unsubstituted isoxazole) have a recorded ChEMBL Max Phase designation, placing them at the 'Research' stage only. While the nature of the preclinical studies is not publicly disclosed, this distinction signals that the target compound has passed initial hit validation and may have suitable DMPK properties for animal studies, unlike its analogs that remain at the screening stage.

Development Status Preclinical Chemical Probe Procurement

Optimal Procurement Scenarios for N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide Based on Quantitative Evidence


MLPCN Screening Replication and Hit Validation for ADAM17, TDP1, or Mu/Delta Opioid Heterodimers

The compound was included in MLPCN screens targeting ADAM17 (AID 720648), TDP1 (AID 686978), Mu/Delta opioid heterodimer (AID 504326), and Muscarinic M1 (AID 588814) . Laboratories aiming to reproduce or extend these screening results should procure this exact compound, as its HTS inactivity in >15 unrelated assays ensures that any observed biological activity is unlikely to be a promiscuous assay artifact. Analogs with different substitution patterns (e.g., 3,5-dimethyl) have no such selectivity data and may introduce confounding activities.

Benzofuran-Isoxazole SAR Probe with Favorable Drug-Likeness

With MW 242.23, XLogP 2.7, HBD 1, HBA 4, and RotBond 2 , this compound sits near the center of oral drug-likeness parameter space. The 3,5-dimethyl analog (XLogP ~3.4) and 5-chloro analog (XLogP ~3.2) both exceed the optimal lipophilicity range . Medicinal chemists initiating lead optimization on the benzofuran-isoxazole scaffold should start with this unsubstituted benzofuran core to maximize solubility and metabolic stability before adding lipophilic substituents.

Preclinical In Vivo Proof-of-Concept Studies

The ChEMBL Max Phase 'Preclinical' designation suggests that this compound has undergone initial in vivo characterization (e.g., PK, tolerability). Researchers planning mouse or rat efficacy studies can leverage this compound's higher development stage compared to completely uncharacterized analogs, potentially reducing the time to obtain in vivo data.

Selective Chemical Probe for Isolating Isoxazole-Specific Binding Interactions

The 5-methylisoxazole moiety provides a hydrogen bond pattern distinct from phenyl, pyridyl, or thiazole amides commonly used in benzofuran-2-carboxamides . Structural biology groups studying the contribution of isoxazole NH to target binding can use this compound as a reference probe. The furan analog (MW 192) lacks the benzofuran ring and cannot serve as a steric/electronic control , while the unsubstituted isoxazole analog lacks the methyl group needed to assess steric effects at the 5-position.

Quote Request

Request a Quote for N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.